molecular formula C24H27N7O3 B2919485 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide CAS No. 1170177-02-2

2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide

Cat. No.: B2919485
CAS No.: 1170177-02-2
M. Wt: 461.526
InChI Key: BWWMGKOLPULGFQ-UHFFFAOYSA-N
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Description

The compound 2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide is a heterocyclic molecule featuring:

  • A pyrazole core substituted with an amino group at position 5, an ethylamino group at position 3, and a 3-(o-tolyl)-1,2,4-oxadiazole moiety at position 2.
  • An N-(3-methoxybenzyl)acetamide side chain, contributing to its lipophilic and hydrogen-bonding properties.
  • Molecular formula: C₂₅H₂₆N₆O₃; molecular weight: 470.52 g/mol.

Properties

IUPAC Name

2-[5-amino-3-(ethylamino)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrazol-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O3/c1-4-26-23-20(24-28-22(30-34-24)18-11-6-5-8-15(18)2)21(25)31(29-23)14-19(32)27-13-16-9-7-10-17(12-16)33-3/h5-12H,4,13-14,25H2,1-3H3,(H,26,29)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWWMGKOLPULGFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN(C(=C1C2=NC(=NO2)C3=CC=CC=C3C)N)CC(=O)NCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-amino-3-(ethylamino)-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(3-methoxybenzyl)acetamide, with CAS number 1170177-02-2 and molecular formula C24H27N7O3C_{24}H_{27}N_{7}O_{3}, is a complex organic compound that incorporates multiple functional groups, including pyrazole and oxadiazole moieties. These structural features suggest potential biological activities, particularly in antibacterial and antifungal domains.

Chemical Structure and Properties

The compound's structure is characterized by:

  • Molecular Weight : 461.5 g/mol
  • Functional Groups :
    • Pyrazole ring
    • Oxadiazole ring
    • Acetamide linkage
    • Methoxybenzyl substituent

This diverse structure may confer distinct biological activities compared to simpler analogs.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and pyrazole derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has been evaluated for its potential in various biological assays.

Antibacterial Activity

Studies on similar compounds have shown significant antibacterial activity against various strains of bacteria. For instance, compounds with oxadiazole structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (μg/mL)Target Organism
Control (Ciprofloxacin)2E. coli
Oxadiazole derivative3.12 - 12.5S. aureus

Antifungal Activity

The antifungal potential of related oxadiazole compounds has also been explored. For example, a study reported that certain derivatives exhibited up to 86.1% inhibitory activity against Sclerotinia sclerotiorum, outperforming standard treatments like quinoxyfen .

CompoundInhibition Rate (%)Target Fungus
Compound 13p86.1Sclerotinia sclerotiorum
Quinoxyfen77.8Sclerotinia sclerotiorum

Case Studies and Research Findings

  • Antimicrobial Screening : A recent study assessed the antimicrobial efficacy of several oxadiazole derivatives, including the compound . Results indicated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : The mechanism by which oxadiazoles exert their antimicrobial effects is hypothesized to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
  • Cytotoxicity Studies : In vitro cytotoxicity assays have shown that certain derivatives maintain a favorable therapeutic index, indicating potential for development as therapeutic agents without significant toxicity to human cells .

Comparison with Similar Compounds

Structural and Electronic Features

The target compound shares structural motifs with several analogues, differing primarily in substituents and heterocyclic systems. Key comparisons include:

Table 1: Structural Comparison of Acetamide Derivatives
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound C₂₅H₂₆N₆O₃ o-Tolyl (oxadiazole), 3-methoxybenzyl (acetamide) 470.52 High lipophilicity due to aromatic substituents; potential for π-π interactions
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide C₂₂H₂₁ClN₆O₃S 4-Methoxyphenyl (oxadiazole), 2-chlorobenzyl (acetamide), methylthio (pyrazole) 484.96 Increased electron-withdrawing effects from Cl and S-methyl groups
N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₁₉H₂₃N₅O₃S Pyridin-3-yl (triazole), 2-methoxyphenyl (acetamide) 401.48 Triazole core enhances metabolic stability; pyridine enables metal coordination
N-Allyl-2-((4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide C₁₄H₂₀N₆O₂S Methoxypyrazole (triazole), allyl (acetamide) 336.42 Compact structure with allyl group; lower molecular weight
Key Observations:

Oxadiazole vs. Triazole Cores : The target compound’s 1,2,4-oxadiazole ring (electron-deficient) contrasts with triazole derivatives (e.g., ), which are more polar and capable of hydrogen bonding .

The 3-methoxybenzyl moiety (target) offers moderate electron-donating effects, whereas 2-chlorobenzyl () introduces electron-withdrawing properties, affecting solubility and receptor affinity .

Amino and Thioether Groups: Methylthio substituents (e.g., ) may improve membrane permeability but increase oxidative susceptibility compared to ethylamino groups in the target compound .

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